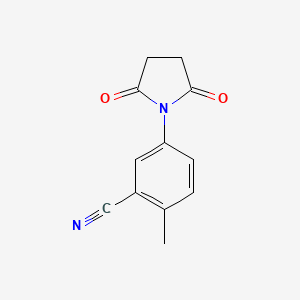

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is an organic compound . It is a derivative of pyrrolidine and is a member of the carbamate family. This compound has been used in various scientific research applications, from biochemical and physiological studies to biocatalysis and drug delivery.

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The compound is well-defined, and its identity is not claimed confidential .Physical And Chemical Properties Analysis

The physical form of similar compounds ranges from colorless to yellow liquid or semi-solid or solid or lump . The properties of this compound are well-defined, and its identity is not claimed confidential .科学的研究の応用

Synthesis of Fluorescent Derivatives :

- 2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, a derivative, was synthesized for labeling biopolymers, demonstrating its utility in biochemical applications, particularly in RNA labeling and as a nucleic acid probe in assays (Crovetto et al., 2008).

Antitumor Activity :

- Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylsuccinimide moieties, synthesized from 4-nitrobenzonitrile, exhibited significant antitumor activity in vitro, highlighting the compound's potential in cancer research (Maftei et al., 2013).

Conducting Polymers :

- Derivatized bis(pyrrol-2-yl) arylenes, synthesized from related compounds, showed potential in the development of conducting polymers with low oxidation potentials, indicating applications in materials science (Sotzing et al., 1996).

Synthesis of Hybrid Anticonvulsants :

- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, and related derivatives, were synthesized as potential new hybrid anticonvulsant agents, combining fragments of well-known antiepileptic drugs, showing the compound's relevance in pharmaceutical research (Kamiński et al., 2015).

Progesterone Receptor Modulators :

- Research into 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348) involved derivatives of 2,5-dioxopyrrolidin-1-yl, underlining its application in the development of compounds affecting progesterone receptors, useful in treatments related to female healthcare (Fensome et al., 2008).

作用機序

Target of Action

Compounds with similar structures, such as 2,5-dioxopyrrolidin-1-yl acrylate, have been shown to interact with proteins, specifically modifying lysine residues .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets (possibly proteins) and induce changes at the molecular level .

Biochemical Pathways

A compound with a similar structure, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been shown to enhance cell-specific productivity in cell cultures . This suggests that the compound may influence cellular metabolic pathways.

Result of Action

A structurally similar compound, 4-(2,5-dimethyl-1h-pyrrol-1-yl)-n-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production, suppress cell growth, and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Safety and Hazards

将来の方向性

The promising in vivo activity profile and drug-like properties of similar compounds make them interesting candidates for further preclinical development . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity .

特性

IUPAC Name |

5-(2,5-dioxopyrrolidin-1-yl)-2-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-8-2-3-10(6-9(8)7-13)14-11(15)4-5-12(14)16/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJUQIWXRLRXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(2,2-difluorocyclopentyl)ethyl]acetamide](/img/structure/B2410586.png)

![ethyl 3-carbamoyl-2-(4-cyanobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410587.png)

![4,7,7-trimethyl-N-[3-(morpholin-4-yl)propyl]-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2410592.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2410599.png)

![3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone](/img/structure/B2410602.png)